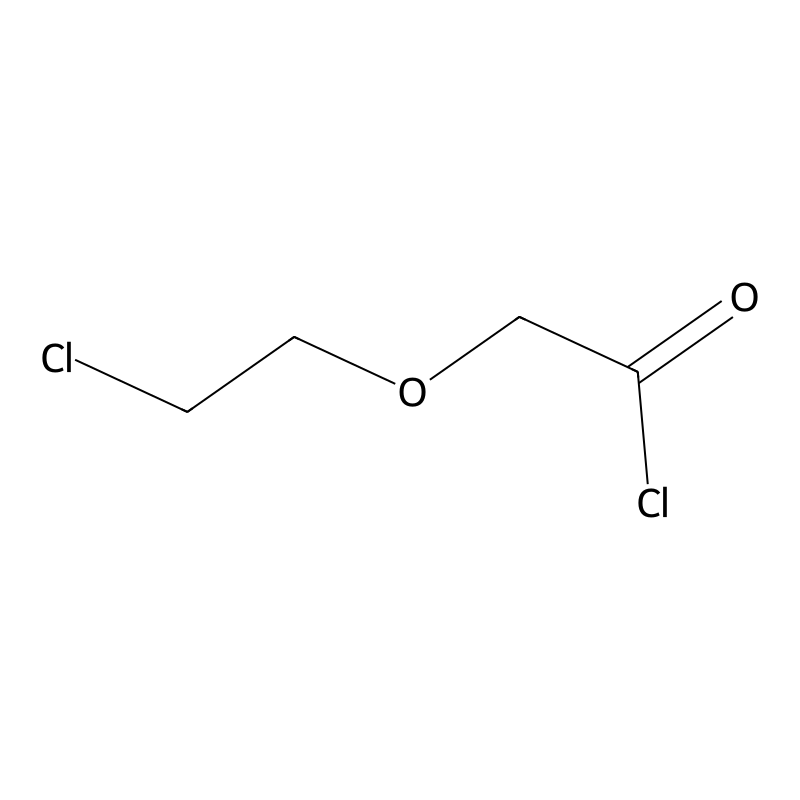

2-(2-Chloroethoxy)acetyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Chloroethoxy)acetyl chloride (CAS No: 39229-33-9) is a compound investigated for its potential to lower cholesterol and triglyceride levels in humans. Research suggests it acts as a lipase inhibitor [].

- Lipase Inhibition: Lipases are enzymes responsible for breaking down triglycerides, a type of fat found in the blood. By inhibiting these enzymes, 2-(2-Chloroethoxy)acetyl chloride could theoretically reduce the breakdown of triglycerides, leading to lower blood levels [].

Current Research Status

2-(2-Chloroethoxy)acetyl Chloride is an organic compound with the molecular formula . It is characterized by the presence of both an acetyl chloride and a chloroethoxy group, making it a versatile intermediate in organic synthesis. This compound is typically a colorless liquid that is highly reactive, particularly due to the presence of the acetyl chloride moiety, which can participate in various nucleophilic substitution reactions.

Research suggests 2-(2-Chloroethoxy)acetyl chloride might act as a lipase inhibitor []. Lipases are enzymes responsible for breaking down triglycerides and cholesterol in the body. Inhibiting these enzymes could potentially lower blood lipid levels. However, the exact mechanism by which this compound interacts with lipases is not well-understood and requires further investigation [].

2-(2-Chloroethoxy)acetyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential hazards:

- Nucleophilic Substitution: The compound is prone to nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. This includes reactions with amines to form amides and with alcohols to produce esters .

- Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-chloroethoxy)acetic acid and hydrochloric acid, which can further react with other nucleophiles .

- Acylation Reactions: It can also be used to acylate various nucleophiles, including aromatic compounds, thus introducing the chloroethoxyacetyl group into larger molecules.

The synthesis of 2-(2-Chloroethoxy)acetyl Chloride can be achieved through several methods:

- Direct Acylation: Acetyl chloride can be reacted with 2-(2-chloroethoxy)acetic acid in the presence of a catalyst such as pyridine or triethylamine to yield 2-(2-Chloroethoxy)acetyl Chloride .

- Oxidation Method: A method involves using 2-chloroethoxy ethanol as a starting material, oxidizing it with nitric acid in water as a solvent. This method has been noted for its efficiency and environmental friendliness, producing high yields of the desired product .

- Using Oxalyl Chloride: Another synthesis route involves dissolving 2-(2-Chloroethoxy)acetic acid in dichloromethane followed by the addition of oxalyl chloride, which converts it into 2-(2-Chloroethoxy)acetyl Chloride .

2-(2-Chloroethoxy)acetyl Chloride finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its ability to introduce chloroethyl and acetyl functionalities makes it valuable in synthesizing complex molecules used in medicinal chemistry and material science.

Several compounds share structural similarities with 2-(2-Chloroethoxy)acetyl Chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetyl Chloride | Acyl chloride | Simple structure; widely used for acylation |

| Chloroacetic Acid | Carboxylic acid | Strongly acidic; used in herbicides |

| Ethyl Chloroacetate | Ester | Less reactive than acetyl chloride; used in synthesis |

| 3-Chloropropionyl Chloride | Acyl chloride | Contains a longer carbon chain; different reactivity |

| 1-Chloro-2-propanol | Alcohol | Less reactive; used as a solvent |

Uniqueness of 2-(2-Chloroethoxy)acetyl Chloride

What sets 2-(2-Chloroethoxy)acetyl Chloride apart from these compounds is its dual functionality—combining both chloroethyl and acetyl groups—which allows for diverse synthetic pathways and applications not possible with simpler acyl chlorides or carboxylic acids alone. Its unique structure facilitates specific reactions that can lead to novel compounds in pharmaceutical development and material science.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant